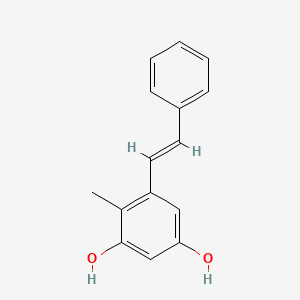

(E)-4-Methyl-5-styrylbenzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+ |

InChI Key |

MZUWYVKSIRDOKF-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1O)O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(E)-4-Methyl-5-styrylbenzene-1,3-diol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid with noteworthy antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a natural stilbenoid compound. Its structure features a resorcinol (benzene-1,3-diol) ring substituted with a methyl group and a styryl group in a trans (E) configuration.

Chemical Structure:

Caption: Proposed antifungal mechanism of this compound.

This proposed mechanism involves the compound interacting with the fungal cell membrane, leading to its disruption. It may also target the mitochondria, causing dysfunction and an increase in reactive oxygen species (ROS), which in turn can trigger apoptosis and ultimately inhibit fungal growth.

Experimental Protocols

Hypothetical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from its plant source.

Caption: General workflow for isolation and analysis.

General Protocol for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against filamentous fungi, which can be adapted to determine the IC₅₀ values.

-

Fungal Culture: The test fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh spores.

-

Spore Suspension: A spore suspension is prepared in sterile saline or a suitable buffer and adjusted to a specific concentration (e.g., 1 x 10⁵ spores/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal spore suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be determined by measuring the fungal growth (e.g., by optical density) at different compound concentrations and calculating the concentration that inhibits 50% of the growth compared to the control.

Conclusion

This compound is a promising natural antifungal agent isolated from Dracaena cochinchinensis. Its demonstrated in vitro activity against several plant pathogenic fungi suggests its potential for further investigation and development as a lead compound in agrochemical or pharmaceutical applications. Further research is required to fully elucidate its mechanism of action, determine its full spectrum of biological activities, and develop optimized protocols for its synthesis or extraction. Access to the detailed experimental data within the primary patent literature will be crucial for advancing the scientific understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound of interest for its potential biological activities. The proposed synthesis is based on the well-established Wittig reaction, a versatile and widely used method for the formation of carbon-carbon double bonds. This document details the necessary precursors, step-by-step experimental protocols, and expected outcomes, offering a complete roadmap for the laboratory-scale synthesis of this target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed as a three-step process, culminating in a Wittig reaction. This approach offers a convergent and reliable route to the target stilbenoid. The key steps are:

-

Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde: This crucial aldehyde intermediate is prepared from the commercially available 5-methylbenzene-1,3-diol (orcinol) via a Vilsmeier-Haack formylation reaction.

-

Synthesis of Benzyltriphenylphosphonium Bromide: The corresponding Wittig reagent is synthesized through the reaction of triphenylphosphine with benzyl bromide.

-

Wittig Reaction: The final step involves the coupling of 2,4-dihydroxy-6-methylbenzaldehyde with the ylide generated from benzyltriphenylphosphonium bromide to yield the target molecule, this compound.

The overall synthetic pathway is depicted in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde

This procedure is adapted from a standard Vilsmeier-Haack formylation of a resorcinol derivative.

-

Materials: 5-Methylbenzene-1,3-diol (orcinol), N,N-dimethylformamide (DMF), phosphoryl chloride (POCl3), ice, distilled water.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-methylbenzene-1,3-diol (0.2 mol) in N,N-dimethylformamide (100 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a pre-cooled mixture of phosphoryl chloride (0.3 mol) and N,N-dimethylformamide (200 mL).

-

Slowly add the POCl3/DMF mixture dropwise to the solution of 5-methylbenzene-1,3-diol, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Slowly pour the reaction mixture into a beaker containing crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any residual acid and solvent.

-

Dry the product to obtain 2,4-dihydroxy-6-methylbenzaldehyde, which can be used in the next step without further purification.

-

Synthesis of Benzyltriphenylphosphonium Bromide

This protocol utilizes a microwave-assisted method for efficient synthesis.[1][2]

-

Materials: Triphenylphosphine, benzyl bromide, tetrahydrofuran (THF), dichloromethane (for recrystallization).

-

Procedure:

-

In a microwave-safe quartz ampoule, combine triphenylphosphine (40 mmol) and benzyl bromide (20 mmol) in tetrahydrofuran (20 mL).

-

Seal the ampoule and place it in a microwave reactor.

-

Irradiate the mixture at 60 °C for 30 minutes.

-

After cooling, carefully open the ampoule in a fume hood.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from dichloromethane to yield pure benzyltriphenylphosphonium bromide.[1][2]

-

Synthesis of this compound via Wittig Reaction

This generalized procedure is based on standard Wittig reaction conditions for the synthesis of stilbenoids.

-

Materials: Benzyltriphenylphosphonium bromide, a strong base (e.g., sodium hydride or n-butyllithium), anhydrous tetrahydrofuran (THF), 2,4-dihydroxy-6-methylbenzaldehyde, and appropriate workup and purification solvents.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and add a strong base (1.1 equivalents) portion-wise to generate the phosphonium ylide (a color change, typically to orange or deep red, indicates ylide formation).

-

Stir the mixture at room temperature for 1 hour.

-

Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which may be a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel to isolate the desired (E)-isomer. Further purification can be achieved by recrystallization.

-

Quantitative Data Summary

| Reaction Step | Reactants | Product | Typical Yield (%) | Analytical Data (Expected) |

| 1. Vilsmeier-Haack Formylation | 5-Methylbenzene-1,3-diol, POCl3, DMF | 2,4-Dihydroxy-6-methylbenzaldehyde | 76-82% | ¹H NMR, ¹³C NMR, MS |

| 2. Phosphonium Salt Formation | Triphenylphosphine, Benzyl Bromide | Benzyltriphenylphosphonium Bromide | 87-98%[1] | ¹H NMR, ³¹P NMR, MS, m.p. |

| 3. Wittig Reaction | 2,4-Dihydroxy-6-methylbenzaldehyde, Benzyltriphenylphosphonium Bromide | This compound | 50-70% (estimated) | ¹H NMR, ¹³C NMR, HRMS |

Note: The yield for the Wittig reaction is an estimation based on analogous syntheses of stilbenoids. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

The synthetic pathway detailed in this guide provides a robust and adaptable methodology for the production of this compound. By utilizing the Vilsmeier-Haack and Wittig reactions, researchers can efficiently access this target molecule for further investigation in drug discovery and development programs. The provided experimental protocols and expected data serve as a solid foundation for the successful synthesis and characterization of this promising stilbenoid compound.

References

Spectroscopic data (NMR, IR, MS) of (E)-4-Methyl-5-styrylbenzene-1,3-diol.

An In-depth Technical Guide to the Spectroscopic Analysis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Introduction

This compound is a natural product that can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1] Preliminary research has identified it as an antifungal agent, showing inhibitory activity against various fungi.[1] This technical guide provides a comprehensive overview of the methodologies required to obtain and interpret the spectroscopic data (NMR, IR, MS) of this compound, which is crucial for its unambiguous identification, purity assessment, and further investigation in drug development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic, vinylic, and methyl carbons. The carbons attached to the hydroxyl groups will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 20 |

| Aromatic CH | 6.0 - 7.5 | 100 - 130 |

| Vinylic CH | 6.5 - 7.5 | 120 - 135 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C | - | 110 - 140 |

| Hydroxyl OH | 4.0 - 6.0 (broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the hydroxyl, aromatic, and alkene functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (vinylic) | 3010 - 3095 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C=C stretch (alkene) | 1620 - 1680 | Medium |

| C-O stretch (phenolic) | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | ~240.11 | Molecular Ion |

| [M-CH₃]⁺ | ~225.09 | Loss of a methyl group |

| [M-OH]⁺ | ~223.10 | Loss of a hydroxyl group |

| [M-C₇H₇]⁺ | ~149.06 | Cleavage of the styryl group |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or the solvent on the salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and observe different fragmentation patterns.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain structural information from the fragmentation pattern.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational framework for researchers and scientists to approach the spectroscopic characterization of this compound. The successful application of these techniques will enable the confirmation of its chemical structure and pave the way for further studies into its biological activities and potential therapeutic applications.

References

Unveiling (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Its Natural Sourcing and Extraction

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Methyl-5-styrylbenzene-1,3-diol , a promising natural compound, has garnered attention for its significant biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of its primary natural source, detailed extraction and isolation methodologies, and available quantitative data, offering a valuable resource for researchers and professionals in drug development.

Natural Occurrence: The "Dragon's Blood" Resin

This compound is a secondary metabolite found in the resin of Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species renowned in traditional medicine.[1][2] This resin, commonly known as "dragon's blood," is a complex mixture of phenolic compounds, including flavonoids, chalcones, and stilbenoids, to which its medicinal properties are attributed.

Extraction and Isolation: From Crude Resin to Pure Compound

The extraction of this compound from the resin of Dracaena cochinchinensis involves a multi-step process of solvent extraction and chromatographic separation. While a standardized, universally adopted protocol for this specific compound is not extensively detailed in publicly available literature, a general methodology for the isolation of phenolic constituents from "dragon's blood" can be adapted.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from the resin of Dracaena cochinchinensis.

1. Sourcing and Preparation of Raw Material:

-

Obtain commercially available or sustainably harvested resin of Dracaena cochinchinensis.

-

Grind the dried resin into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

Suspend the powdered resin in a suitable organic solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds from this resin.

-

Perform the extraction process, which can be carried out using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.

-

Filter the resulting mixture to separate the solvent extract from the insoluble plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography for fractionation. Silica gel is a common stationary phase for the separation of phenolic compounds.

-

Elute the column with a gradient solvent system of increasing polarity. A common mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the fractions and monitor the separation process using Thin Layer Chromatography (TLC).

-

Identify the fractions containing the target compound by comparing with a reference standard, if available, or through spectroscopic analysis.

-

Combine the fractions rich in this compound and further purify using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

4. Structural Elucidation:

-

Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data: Antifungal Activity

This compound has demonstrated notable antifungal activity against a range of fungal pathogens.[3] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Fungal Species | IC50 (µg/mL) |

| Helminthosporium turcicum | 10.05 |

| Curvularia lunata | 18.52 |

| Gibberella zeae | 6.12 |

| Ustilago maydis | 8.09 |

| Helminthosporium maydis | 8.25 |

Table 1: Antifungal activity of this compound.[3]

Currently, there is a lack of publicly available data regarding the specific yield of this compound from the resin of Dracaena cochinchinensis. Further research is required to quantify the concentration of this compound in its natural source and to optimize extraction protocols for improved yields.

Antifungal Mechanism of Action: An Area for Future Research

The precise mechanism through which this compound exerts its antifungal effects has not yet been fully elucidated. As a phenolic compound, it is hypothesized to act on the fungal cell membrane, disrupting its integrity and function, or to interfere with essential enzymatic activities. However, specific signaling pathways and molecular targets remain to be identified. This knowledge gap presents a significant opportunity for future research to explore its mode of action, which could pave the way for the development of novel antifungal agents.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural source.

A generalized workflow for the extraction and purification of the target compound.

References

Unraveling the Therapeutic Potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its Clinically Advanced Analogue, Tapinarof

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its clinically significant analogue, Tapinarof. While the former shows early promise as an antifungal agent, the latter has emerged as a first-in-class, FDA-approved therapeutic for plaque psoriasis, with a well-defined mechanism of action and a wealth of clinical data.

Section 1: Chemical Identity and Nomenclature

1.1 this compound

-

IUPAC Name: (E)-4-Methyl-5-(2-phenylethenyl)benzene-1,3-diol

-

Synonyms: Not well-documented in the scientific literature.

-

Origin: Can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1]

-

Therapeutic Potential: Preliminary studies indicate antifungal and antibacterial properties.[1]

1.2 Tapinarof

Tapinarof, a structurally related stilbenoid, has garnered significant attention in the pharmaceutical industry for its therapeutic efficacy.

-

IUPAC Name: 5-[(E)-2-phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol.[2][][4]

-

Synonyms:

-

Benvitimod

-

Vtama

-

WBI-1001

-

GSK2894512

-

3,5-Dihydroxy-4-isopropylstilbene

-

(E)-2-(1-Methylethyl)-5-(2-phenylethenyl)-1,3-benzenediol

-

-

Regulatory Status: Approved by the US Food and Drug Administration (FDA) for the topical treatment of plaque psoriasis in adults.

Section 2: Quantitative Data

2.1 Antifungal Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal pathogens.

| Fungal Species | IC₅₀ (μg/mL) |

| Helminthosporium turcicum | 10.05 |

| Curvularia lunata | 18.52 |

| Gibberella zeae | 6.12 |

| Ustilago | 8.09 |

| Helminthosporium maydis | 8.25 |

2.2 Clinical Efficacy of Tapinarof in Plaque Psoriasis (PSOARING 1 & 2 Trials)

The pivotal Phase 3 trials, PSOARING 1 and PSOARING 2, demonstrated the significant efficacy of Tapinarof cream 1% compared to a vehicle control in adults with mild to severe plaque psoriasis.

| Primary Endpoint (Week 12) | PSOARING 1: Tapinarof (n=340) | PSOARING 1: Vehicle (n=170) | PSOARING 2: Tapinarof (n=343) | PSOARING 2: Vehicle (n=172) |

| PGA score of 0 or 1 and a ≥2-point reduction | 35.4% | 6.0% | 40.2% | 6.3% |

PGA: Physician's Global Assessment

2.3 Safety Profile of Tapinarof (PSOARING 1 & 2 Trials)

The most common adverse events reported in the PSOARING trials were generally mild to moderate in severity.

| Adverse Event | Incidence in Tapinarof Arms |

| Folliculitis | ~20% |

| Nasopharyngitis | ~10% |

| Contact Dermatitis | ~5% |

| Headache | <5% |

| Pruritus | <5% |

| Influenza | <5% |

Section 3: Experimental Protocols

3.1 Pivotal Phase 3 Clinical Trials for Tapinarof (PSOARING 1 & 2)

The following outlines the general methodology for the PSOARING 1 and 2 clinical trials.

-

Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.

-

Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis.

-

Inclusion Criteria:

-

Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe).

-

Body Surface Area (BSA) involvement of 3% to 20%.

-

-

Randomization: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream or a vehicle cream.

-

Treatment Regimen: A thin layer of the assigned cream was applied once daily to all psoriasis lesions for 12 weeks.

-

Assessments: Patient visits and assessments were conducted at weeks 2, 4, 8, and 12.

-

Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.

-

Long-Term Extension: Eligible patients had the option to enroll in an open-label, long-term extension study (PSOARING 3).

Section 4: Signaling Pathways and Mechanism of Action

4.1 Tapinarof: An Aryl Hydrocarbon Receptor (AhR) Agonist

Tapinarof's therapeutic effects are mediated through its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.

The binding and activation of AhR by Tapinarof initiates a cascade of downstream events:

-

Nuclear Translocation: Upon ligand binding in the cytoplasm, the Tapinarof-AhR complex translocates to the nucleus.

-

Heterodimerization: In the nucleus, the complex heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription Modulation: The Tapinarof-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby modulating their expression.

This signaling pathway leads to three primary therapeutic outcomes:

-

Downregulation of Pro-inflammatory Cytokines: Tapinarof activation of AhR leads to the suppression of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F, which are central to the pathogenesis of psoriasis.

-

Skin Barrier Restoration: The pathway promotes the expression of essential skin barrier proteins such as filaggrin and loricrin, helping to normalize the dysfunctional skin barrier seen in psoriatic lesions.

-

Reduction of Oxidative Stress: Tapinarof-mediated AhR signaling enhances the antioxidant response through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Section 5: Visualizations

Caption: Tapinarof's Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: Experimental Workflow of the Pivotal PSOARING 1 & 2 Clinical Trials for Tapinarof.

References

(E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound isolated from the traditional medicinal plant Dracaena cochinchinensis, has demonstrated notable biological activity, primarily as an antifungal agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological effects. It includes quantitative data on its antifungal potency, detailed, albeit generalized, experimental protocols for assessing its activity, and a discussion of its potential mechanism of action based on related stilbenoid compounds. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a natural stilbenoid, a class of phenolic compounds recognized for their diverse pharmacological properties. This particular molecule is a constituent of the resin of Dracaena cochinchinensis, a plant with a long history of use in traditional medicine. Recent scientific investigations have begun to elucidate the specific biological activities of its isolated compounds, with this compound emerging as a promising antifungal agent. This guide synthesizes the available data to provide a detailed technical overview for the scientific community.

Antifungal Activity

The most well-documented biological activity of this compound is its ability to inhibit the growth of various fungal species.

Quantitative Antifungal Data

The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of fungi. These values are summarized in the table below.

| Fungal Species | IC50 (µg/mL)[1] |

| Gibberella zeae | 6.12 |

| Ustilago maydis | 8.09 |

| Helminthosporium maydis | 8.25 |

| Helminthosporium turcicum | 10.05 |

| Curvularia lunata | 18.52 |

Experimental Protocols

While the precise, detailed experimental protocols used to generate the above data for this compound are not publicly available, this section provides a generalized methodology for determining the antifungal activity of a natural compound, which would be applicable in such a study.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution Assay)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and subsequently the IC50 of an antifungal agent.

3.1.1. Materials

-

Test compound: this compound

-

Fungal strains (as listed in the table above)

-

Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

-

Sterile water or saline

3.1.2. Procedure

-

Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. Spores or yeast cells are harvested and suspended in sterile water or saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in the sterile liquid growth medium in the wells of a 96-well plate.

-

Inoculation: Each well containing the diluted test compound is inoculated with the standardized fungal suspension.

-

Controls:

-

Positive Control: Wells containing the fungal inoculum and a known antifungal agent.

-

Negative Control: Wells containing the fungal inoculum and the solvent used to dissolve the test compound, at the same concentration as in the test wells.

-

Growth Control: Wells containing the fungal inoculum and growth medium only.

-

Blank: Wells containing sterile growth medium only.

-

-

Incubation: The microtiter plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the growth control wells (typically 24-72 hours).

-

Data Collection and Analysis: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated for each concentration of the test compound relative to the growth control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for Antifungal Susceptibility Testing

Caption: A generalized workflow for determining the antifungal IC50 of a test compound.

Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effects has not been explicitly elucidated in published literature. However, based on the known mechanisms of other stilbenoids, such as resveratrol, a plausible mechanism can be proposed.

Resveratrol has been shown to induce apoptosis in the pathogenic yeast Candida albicans through a caspase-dependent mitochondrial pathway[2][3]. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of metacaspases, which are fungal homologues of caspases involved in programmed cell death.

Given the structural similarity of this compound to resveratrol, it is hypothesized that it may share a similar mechanism of action.

Hypothesized Antifungal Signaling Pathway

Caption: A proposed mechanism of action for this compound.

Other Potential Biological Activities

While the primary focus of research on this compound has been its antifungal properties, other stilbenoids and extracts from Dracaena species have been reported to possess a range of other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. It is plausible that this compound may also exhibit these properties, although specific studies are lacking.

Cytotoxicity (Generalized Protocol)

A standard method to assess the cytotoxicity of a compound is the MTT assay.

5.1.1. Procedure

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm). The cell viability is inversely proportional to the absorbance.

Anti-inflammatory Activity (Generalized Protocol)

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

5.2.1. Procedure

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

Cell Seeding: Cells are seeded into 96-well plates.

-

Compound Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for a short period, followed by stimulation with LPS to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Determination: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm. A decrease in absorbance indicates inhibition of NO production.

Antioxidant Activity (Generalized Protocol)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

5.3.1. Procedure

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Reading: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by the compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. The available quantitative data provides a solid foundation for further investigation. However, to fully realize its therapeutic potential, future research should focus on:

-

Elucidation of the specific mechanism of antifungal action.

-

Comprehensive screening for other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects, using detailed and specific assays.

-

In vivo studies to evaluate its efficacy and safety in animal models.

-

Structure-activity relationship studies to identify key functional groups and potentially design more potent analogues.

This technical guide serves as a starting point for researchers interested in exploring the biological landscape of this intriguing natural compound. The provided generalized protocols and hypothesized mechanisms offer a framework for designing future experiments to unlock the full therapeutic potential of this compound.

References

Navigating the Physicochemical Landscape of (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. As an antifungal agent, this compound holds promise for various therapeutic applications[1][2]. However, the successful development of any bioactive compound into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.

This technical guide provides an in-depth overview of the key considerations and experimental protocols for assessing the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established methodologies and data from structurally related stilbenoids to provide a robust framework for its characterization. Stilbenes, as a class, are known for their generally poor aqueous solubility, a challenge that often necessitates formulation strategies to enhance their therapeutic potential[3][4][5].

I. Solubility Profile: An Illustrative Overview

The solubility of a compound in various solvents is a fundamental property that influences its absorption, distribution, and formulation development. For stilbenoids, which are often lipophilic, solubility can vary significantly across different media. The following table presents an illustrative summary of expected solubility for a compound like this compound in a range of common pharmaceutical solvents.

Table 1: Illustrative Solubility Data for this compound at Ambient Temperature

| Solvent/Medium | Type | Expected Solubility (mg/mL) | Rationale & Implications |

| Water | Aqueous | < 0.1 | Low aqueous solubility is a common characteristic of stilbenoids due to their non-polar nature, potentially limiting oral bioavailability. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Simulates physiological pH; low solubility suggests potential challenges for intravenous formulations and dissolution in intestinal fluids. |

| Ethanol | Polar Protic Solvent | 10 - 50 | The hydroxyl groups can interact with ethanol, leading to moderate to good solubility. Useful for creating stock solutions. |

| Methanol | Polar Protic Solvent | 10 - 50 | Similar to ethanol, it is a good solvent for creating concentrated solutions for analysis. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | > 100 | High polarity and aprotic nature make it an excellent solvent for many organic compounds, including stilbenoids. Commonly used for in vitro assays. |

| Polyethylene Glycol 400 (PEG 400) | Non-ionic Surfactant/Vehicle | 5 - 20 | Often used in formulation development to enhance the solubility of poorly water-soluble drugs. |

| Propylene Glycol | Polar Protic Solvent | 5 - 20 | Another common co-solvent in pharmaceutical formulations to improve drug solubility. |

Note: The values presented in this table are illustrative and based on the general properties of stilbenoids. Actual experimental determination is necessary for precise quantification.

II. Stability Assessment: Ensuring Compound Integrity

The chemical stability of a pharmaceutical compound is paramount to its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability studies are therefore a critical component of drug development.

Table 2: Illustrative Stability Profile of this compound under Forced Degradation Conditions

| Stress Condition | Incubation Time | Expected Degradation (%) | Potential Degradation Pathways & Implications |

| Acidic (0.1 N HCl) | 24 hours | 5 - 15% | Stilbene double bond may be susceptible to isomerization or other acid-catalyzed reactions. |

| Alkaline (0.1 N NaOH) | 24 hours | 10 - 30% | Phenolic hydroxyl groups are susceptible to oxidation, which is often accelerated under basic conditions. |

| Oxidative (3% H₂O₂) | 8 hours | 20 - 50% | The resorcinol moiety is prone to oxidation, leading to the formation of quinone-type structures or cleavage of the stilbene backbone. |

| Thermal (60°C) | 7 days | < 5% | Stilbenoids are generally thermally stable in their solid form. |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 15 - 40% | The conjugated double bond system in stilbenoids makes them susceptible to photo-isomerization (trans to cis) and photodegradation. |

Note: The degradation percentages are illustrative. A stability-indicating analytical method is required to accurately quantify the parent compound and its degradation products.

III. Experimental Protocols

A. Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

B. Stability-Indicating HPLC Method with Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

Forced Degradation: Subject solutions of this compound to various stress conditions as outlined in Table 2 (acidic, alkaline, oxidative, thermal, and photolytic).

-

Chromatographic Separation: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient elution.

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A key aspect of validation is peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

Analysis of Stability Samples: Analyze the samples from the forced degradation studies using the validated stability-indicating method to determine the extent of degradation.

Caption: Workflow for developing and validating a stability-indicating HPLC method using forced degradation studies.

IV. Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. While specific data for this compound remains to be published, the general characteristics of stilbenoids suggest that low aqueous solubility and susceptibility to oxidative and photolytic degradation are potential challenges to overcome. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties. The insights gained from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of (E)-4-Methyl-5-styrylbenzene-1,3-diol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid primarily identified from Dracaena cochinchinensis, has demonstrated notable biological activities, particularly as an antifungal agent. Emerging research into the broader class of stilbenoids from this plant genus suggests a wider therapeutic potential, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Introduction

This compound is a natural stilbenoid compound. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. While the primary reported activity of this compound is its antifungal efficacy, the well-documented anti-inflammatory and neuroprotective activities of structurally similar stilbenoids from Dracaena species suggest that its therapeutic applications could be more extensive. This guide synthesizes the current understanding of this compound's biological effects and outlines potential avenues for future research and drug development.

Antifungal Activity

This compound has been identified as an antifungal agent with efficacy against a range of plant pathogenic fungi.[1] The mechanism of its antifungal action is an area of active investigation, with potential targets including fungal cell membrane integrity and key metabolic enzymes.

Quantitative Data: Antifungal Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various fungal species.

| Fungal Species | IC50 (µg/mL) |

| Helminthosporium turcicum | 10.05 |

| Curvularia lunata | 18.52 |

| Gibberella zeae | 6.12 |

| Ustilago maydis | 8.09 |

| Helminthosporium maydis | 8.25 |

Potential Anti-inflammatory and Neuroprotective Therapeutic Targets

While direct evidence for the anti-inflammatory and neuroprotective effects of this compound is still emerging, studies on other stilbenoids isolated from Dracaena cochinchinensis provide strong rationale for investigating these activities. Potential molecular targets in these pathways include enzymes involved in the inflammatory cascade and key signaling proteins.

Inhibition of Inflammatory Mediators

Stilbenoids from Dracaena species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] Furthermore, some stilbenoids have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins, another class of inflammatory mediators.[3]

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation and cellular stress responses. Several natural stilbenoids have been shown to modulate these pathways, suggesting that this compound may exert its potential anti-inflammatory effects through similar mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the therapeutic potential of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend fungal spores or mycelial fragments in sterile saline or broth to a concentration of approximately 1-5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an optimal temperature for the specific fungal strain for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess the cytotoxicity of the compound on mammalian cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide Production Measurement: Griess Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages or other relevant cell types in a 96-well plate. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

NF-κB Activation Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells to release the luciferases.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activation is calculated relative to the stimulated control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. While its antifungal properties are established, its potential as an anti-inflammatory and neuroprotective agent warrants further in-depth investigation. Future research should focus on:

-

Elucidating the specific molecular targets of the compound in both fungal and mammalian cells.

-

Conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety for potential therapeutic applications beyond antifungal use.

-

Performing structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity for its identified targets.

This technical guide provides a foundational framework for advancing the scientific understanding and therapeutic development of this compound.

References

A Technical Guide to (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Resorcinolic Compound with Therapeutic Potential

Abstract: This whitepaper provides a comprehensive technical overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a natural product belonging to the resorcinol class of phenolic compounds. It details the chemical structure, properties, and the significant relationship this molecule shares with the broader family of resorcinols. This guide presents a plausible synthetic pathway, including detailed experimental protocols for its synthesis via the Wittig reaction, alongside methods for its purification and characterization. Furthermore, it compiles and discusses the known biological activities, with a focus on its antifungal properties, and explores potential mechanisms of action by drawing parallels with well-studied resorcinol derivatives and their impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The Resorcinol Scaffold: A Foundation for Bioactivity

Resorcinol, or benzene-1,3-diol, is an aromatic organic compound featuring a benzene ring dihydroxylated at the meta positions (1 and 3).[1][2][3] This specific arrangement of hydroxyl groups imparts a unique chemical reactivity and a set of physical properties that distinguish it from its isomers, catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene).[3]

1.1 Chemical Structure and Properties

The resorcinol structure is the cornerstone of a wide array of natural and synthetic molecules.[1] The two hydroxyl groups activate the benzene ring, making it highly susceptible to electrophilic substitution reactions. Resorcinol is a white, crystalline solid that is soluble in water, alcohol, and ether. Its derivatives are central to numerous applications, from pharmaceuticals and antiseptics to the synthesis of polymers and dyes.

1.2 Biological Significance of Resorcinol Derivatives

The resorcinol moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of resorcinol exhibit a wide range of physiological effects, including antiseptic, anthelmintic, and anesthetic properties. In medicinal chemistry, the resorcinol framework has been explored for its potential as an inhibitor of various enzymes, such as 5-lipoxygenase, which is a target in inflammatory diseases. Furthermore, certain resorcinols have been shown to modulate key cellular signaling pathways, including the cAMP and p38 MAPK pathways, which are involved in processes like melanogenesis. This diverse bioactivity makes the resorcinol scaffold a valuable starting point for drug discovery and development.

This compound: A Styryl-Resorcinol Derivative

This compound is a natural product that chemically integrates a resorcinol core with a styryl (phenylethenyl) substituent. This combination results in a stilbenoid-like structure, a class of compounds known for diverse biological activities, with resveratrol being a prominent example.

2.1 Chemical Structure and Properties

The molecule's structure consists of a benzene-1,3-diol (resorcinol) ring substituted with a methyl group at position 4 and an (E)-styryl group at position 5. The "(E)" designation indicates the trans configuration of the double bond in the styryl moiety.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (E)-5-(2-phenylethenyl)-4-methylbenzene-1,3-diol | N/A (Standard Nomenclature) |

| Molecular Formula | C₁₅H₁₄O₂ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected solubility in organic solvents like ether, alcohol | |

| Class | Resorcinols, Stilbenoids, Polyphenols |

2.2 Natural Occurrence

This compound has been identified as a natural product extracted from plants such as Dracaena cochinchinensis. Its presence in botanical sources suggests a role in plant defense mechanisms, which is consistent with its observed antimicrobial properties.

Synthesis and Characterization

While this compound can be obtained from natural sources, chemical synthesis provides a reliable method for producing the compound in higher purity and quantity for research purposes. The Wittig reaction is a powerful and widely used method for the synthesis of stilbene derivatives.

3.1 Synthetic Pathway and Logical Relationships

The synthesis of this compound can be logically approached by disconnecting the double bond, suggesting a Wittig reaction between a substituted benzaldehyde and a benzylphosphonium ylide. The following diagrams illustrate the structural relationship of the target molecule to its parent scaffold and a proposed synthetic workflow.

3.2 Experimental Protocol: Wittig Synthesis

The following is a generalized protocol for the synthesis of this compound, adapted from standard Wittig reaction procedures.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,4-Dihydroxy-3-methylbenzaldehyde

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Ylide Formation:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. The formation of the ylide is typically indicated by a color change to deep red or orange.

-

Stir the mixture at 0°C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 2,4-dihydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous THF. Note: The hydroxyl groups may need to be protected (e.g., as silyl ethers) prior to the reaction to prevent interference from the strong base, followed by a deprotection step.

-

Add the aldehyde solution dropwise to the ylide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

3.3 Purification Methods

The crude product from the Wittig reaction is typically a mixture of the desired (E)-alkene, the (Z)-alkene isomer, and triphenylphosphine oxide. Purification is essential to isolate the pure (E)-isomer.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for removing impurities, particularly triphenylphosphine oxide.

-

Flash Column Chromatography: This is the most common method for separating the (E) and (Z) isomers and removing triphenylphosphine oxide. A silica gel column with a gradient elution system, such as hexanes/ethyl acetate, is typically employed.

3.4 Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Expected spectral data, based on analogous structures, would include:

-

¹H NMR: Resonances corresponding to aromatic protons on both rings, a singlet for the methyl group, two singlets for the hydroxyl protons (which may be broad), and two doublets for the vinylic protons of the styryl group. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer.

-

¹³C NMR: Signals for all 15 carbon atoms, including those in the aromatic rings, the methyl group, and the vinylic carbons.

-

FT-IR: Characteristic broad absorption for the O-H stretching of the phenolic groups (~3300 cm⁻¹), C-H stretching for aromatic and methyl groups, and a sharp peak for the C=C trans-alkene stretch (~965 cm⁻¹).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₄O₂).

Biological Activity and Mechanism of Action

The biological profile of this compound is primarily characterized by its antimicrobial activity. Its structural similarity to other bioactive resorcinols suggests potential for broader pharmacological effects.

4.1 Antifungal and Antibacterial Properties

This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi. It also exhibits antibacterial properties. The quantitative inhibitory data is summarized below.

| Target Organism | Activity Type | IC₅₀ (µg/mL) | Reference |

| Helminthosporium turcicum | Antifungal | 10.05 | |

| Curvularia lunata | Antifungal | 18.52 | |

| Gibberella zeae | Antifungal | 6.12 | |

| Ustilago sp. | Antifungal | 8.09 | |

| Helminthosporium maydis | Antifungal | 8.25 |

4.2 Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the activity of the parent resorcinol molecule offers valuable insights. Studies on resorcinol have shown that it can exert its biological effects, such as the inhibition of melanogenesis, by modulating intracellular signaling cascades. Specifically, resorcinol has been found to suppress cAMP production and activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could engage similar pathways to exert its effects.

Future Directions and Applications

The potent antifungal activity of this compound makes it a promising lead compound for the development of new agricultural fungicides. For drug development professionals, its structural similarity to other pharmacologically active stilbenoids and resorcinols warrants further investigation into its potential as an anti-inflammatory, antioxidant, or anticancer agent. Future research should focus on elucidating its precise mechanism of action, evaluating its safety and toxicity profile in preclinical models, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Conclusion

This compound is a noteworthy natural product that stands at the intersection of the resorcinol and stilbenoid chemical classes. Its defined antifungal properties, coupled with the vast therapeutic potential of its core chemical scaffolds, make it a compelling subject for further research. The synthetic accessibility via established methods like the Wittig reaction allows for systematic investigation and derivatization. This technical guide provides a foundational resource for scientists aiming to explore the chemical and biological landscape of this promising molecule.

References

Technical Guide: (E)-4-Methyl-5-styrylbenzene-1,3-diol

CAS Number: 2407559-34-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a naturally occurring stilbenoid found in the medicinal plant Dracaena cochinchinensis[1]. This compound has garnered interest due to its documented antifungal properties. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, it holds potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, biological activity, and proposed synthesis and mechanism of action.

Chemical and Physical Properties

Detailed experimental physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known and calculated properties of the molecule.

| Property | Value | Source |

| CAS Number | 2407559-34-4 | MedChemExpress[1] |

| Molecular Formula | C₁₅H₁₄O₂ | MedChemExpress[1] |

| Molecular Weight | 226.27 g/mol | MedChemExpress[1] |

| IUPAC Name | 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| Spectral Data (NMR, IR, MS) | Not Reported | N/A |

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity against a range of plant pathogenic fungi. The primary source of this data is the Chinese patent CN110041166A.

Quantitative Antifungal Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal species.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Helminthosporium turcicum | 10.05 | MedChemExpress[1] |

| Curvularia lunata | 18.52 | MedChemExpress |

| Gibberella zeae | 6.12 | MedChemExpress |

| Ustilago maydis | 8.09 | MedChemExpress |

| Helminthosporium maydis | 8.25 | MedChemExpress |

Experimental Protocols

Antifungal Activity Assay (General Protocol)

The detailed experimental protocol from the primary source (Chinese patent CN110041166A) is not publicly available. The following is a general representation of a typical in vitro antifungal susceptibility test for filamentous fungi based on common laboratory practices.

1. Fungal Strain Preparation: The fungal strains of interest (Helminthosporium turcicum, Curvularia lunata, Gibberella zeae, Ustilago maydis, and Helminthosporium maydis) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial growth.

2. Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh cultures and the concentration is adjusted to a standardized level using a hemocytometer or spectrophotometer.

3. Assay Plate Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then added to a liquid growth medium, such as Potato Dextrose Broth (PDB), in a 96-well microtiter plate.

4. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plates are then incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

5. Determination of IC₅₀: Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated by plotting the percentage of growth inhibition against the compound concentration.

Proposed Synthesis

While this compound is a natural product, a plausible synthetic route can be proposed based on established chemical reactions for stilbene synthesis. The Wittig reaction is a common and effective method for forming the carbon-carbon double bond characteristic of stilbenes.

Proposed Synthetic Workflow via Wittig Reaction

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, based on studies of the closely related stilbenoid, resveratrol, a putative signaling pathway can be proposed. Resveratrol has been shown to induce apoptosis in fungi through a mitochondrial-dependent pathway.

Hypothesized Antifungal Signaling Pathway

Caption: Hypothesized signaling pathway for the antifungal action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. However, a significant amount of research is still required to fully characterize this compound and its therapeutic potential. Future research should focus on:

-

Elucidation of Physicochemical Properties: Detailed experimental determination of melting point, solubility, and spectral characteristics (¹H-NMR, ¹³C-NMR, IR, and MS) is necessary for a complete chemical profile.

-

Optimization of Synthesis: Development and optimization of a scalable synthetic route would be crucial for producing sufficient quantities for further research and potential commercialization.

-

Mechanism of Action Studies: In-depth studies are needed to confirm the proposed mechanism of action and to identify the specific molecular targets within the fungal cell.

-

Broad-Spectrum Biological Screening: Evaluation of the compound against a wider range of fungal pathogens, as well as screening for other potential biological activities (e.g., antibacterial, antiviral, anti-inflammatory, anticancer), could reveal additional therapeutic applications.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a resveratrol analogue with potential biological activity. The synthetic strategy is based on the robust and stereoselective Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the preparation of (E)-stilbenes.[1][2][3] This protocol outlines the necessary steps, from the preparation of the key phosphonate intermediate to the final deprotection and purification of the target compound. The information presented here is intended to guide researchers in the efficient and successful synthesis of this and structurally related stilbenoid compounds.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[4][5] this compound is a synthetic analogue of resveratrol, designed to explore the structure-activity relationships of this important class of molecules. The Horner-Wadsworth-Emmons reaction offers a reliable method for the synthesis of such stilbene derivatives, typically providing the desired (E)-isomer with high stereoselectivity. This protocol provides a comprehensive, step-by-step guide for the synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.

Experimental Protocols

The synthesis of this compound is accomplished in a four-step sequence, as illustrated in the workflow diagram below. The key steps involve the protection of the phenolic hydroxyl groups, bromination of the benzylic position, formation of the phosphonate intermediate via the Arbuzov reaction, and the final Horner-Wadsworth-Emmons olefination with benzaldehyde, followed by deprotection.

Part 1: Synthesis of 1,3-Dimethoxy-4-methyl-5-(bromomethyl)benzene

-

Protection of Hydroxyl Groups: To a solution of 4-methylbenzene-1,3-diol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq). Stir the suspension vigorously and add methyl iodide (2.5 eq) dropwise. Reflux the mixture for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1,3-dimethoxy-4-methylbenzene.

-

Benzylic Bromination: Dissolve the 1,3-dimethoxy-4-methylbenzene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a nitrogen atmosphere for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by TLC. After completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene can be used in the next step without further purification.

Part 2: Synthesis of Diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate

-

Arbuzov Reaction: To a flask containing the crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene (1.0 eq), add triethyl phosphite (1.2 eq). Heat the mixture at 120-140°C for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by the disappearance of the starting bromide by TLC. After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate, which can be used directly in the next step.

Part 3: Synthesis of (E)-1,3-Dimethoxy-4-methyl-5-styrylbenzene

-